N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 5, and a sulfanyl-acetohydrazide moiety at position 3. The hydrazone segment is derived from a biphenyl-4-yl ethylidene group.
Properties
Molecular Formula |
C30H24ClN5OS |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5OS/c1-21(22-12-14-24(15-13-22)23-8-4-2-5-9-23)32-33-28(37)20-38-30-35-34-29(25-10-6-3-7-11-25)36(30)27-18-16-26(31)17-19-27/h2-19H,20H2,1H3,(H,33,37)/b32-21+ |
InChI Key |
UJCAIGZJIWZDSE-RUMWWMSVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of biphenyl-4-carbaldehyde with acetohydrazide in the presence of an acid catalyst to form the hydrazone intermediate. This intermediate is then reacted with 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or biphenyl moieties can be functionalized with different substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been extensively studied for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the triazole structure in N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests a potential for similar antimicrobial efficacy.
Anticancer Activity
Hydrazone derivatives, such as the one , have shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The presence of the biphenyl and triazole groups may enhance the compound's interaction with cellular targets, leading to improved anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate hydrazine derivatives with aldehydes or ketones under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the biphenyl or triazole components can significantly influence the compound's pharmacological properties. For instance:
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Biphenyl Group | Substitution with electron-withdrawing groups | Increased potency against certain microbial strains |
| Triazole Ring | Alteration of substituents | Enhanced anticancer activity through better target engagement |
Case Studies
Several studies have highlighted the applications of similar hydrazone and triazole compounds in therapeutic contexts:
Case Study 1: Antimicrobial Activity
A study evaluated a series of triazole derivatives against Staphylococcus aureus and found that specific substitutions on the triazole ring led to increased antibacterial activity . This suggests that this compound could be similarly effective.
Case Study 2: Anticancer Research
Another investigation focused on hydrazone derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study reported that modifications to the hydrazone linkage improved cytotoxicity against breast cancer cell lines . This indicates a promising avenue for further research on this compound as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The biphenyl and triazole moieties may play a role in binding to specific sites on the target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the triazole ring and hydrazone segment. Key structural variations and their implications are outlined below:
Triazole Substituents
The 1,2,4-triazole ring is a critical pharmacophore. Substitutions at positions 4 and 5 influence electronic properties and steric bulk:
- 4-Ethyl, 5-pyridinyl (ZE-4b) : Pyridine introduces a basic nitrogen, which may alter solubility and metal-binding capacity .
Hydrazone Modifications
The hydrazone segment’s aryl groups dictate π-π stacking and van der Waals interactions:
- Biphenyl-4-yl ethylidene : The biphenyl system extends conjugation, enhancing rigidity and possibly improving binding to aromatic-rich targets (e.g., kinases) .
- 2-Ethoxyphenyl (Ev6) : The ethoxy group introduces electron-donating effects, which may modulate redox properties .
Sulfanyl-Acetohydrazide Chain
The sulfanyl group at position 3 of the triazole contributes to sulfur’s polarizability and redox activity. Modifications here are rare in analogs, underscoring the target compound’s uniqueness .
Physicochemical and Bioactive Properties
Computational Predictions
- Tanimoto Similarity : Structural analogs (e.g., Ev6, Ev12) show >70% similarity to the target compound using MACCS or Morgan fingerprints, suggesting overlapping bioactivity profiles .
- Electrostatic Potential: Electron-withdrawing groups (e.g., Cl, NO₂ in Ev7) enhance reactivity at the hydrazone nitrogen, critical for target binding .
Experimental Observations
- Solubility : Chlorophenyl and biphenyl groups confer low aqueous solubility, necessitating formulation adjustments .
- Stability : Hydrazones with electron-deficient aryl groups (e.g., 4-chlorophenyl) exhibit greater resistance to hydrolysis compared to furyl derivatives .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of the compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes and thioethers. The general synthetic route can be summarized as follows:
- Preparation of Hydrazone : Reacting biphenyl derivatives with acetohydrazide.
- Thiazole Formation : Introducing triazole components through nucleophilic substitution reactions.
- Final Product Isolation : Purification via recrystallization or chromatography.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of similar hydrazone derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 µM |
| Compound B | Escherichia coli | 40 µM |
| N'-[(1E)...] | Pseudomonas aeruginosa | 30 µM |
The compound showed promising results with MIC values comparable to standard antibiotics such as ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazones has also been explored. In vitro assays indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| N'-[(1E)...] | 0.5 | Celecoxib | 0.4 |
Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thus mitigating inflammation .
The mechanisms underlying the biological activities of this compound involve:
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes like COX and bacterial DNA gyrase contributes to its antimicrobial and anti-inflammatory effects.
- Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
Case Studies
Recent research has highlighted the efficacy of similar triazole-based compounds in clinical settings. For example:
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves three key steps:
Hydrazide formation : Condensation of a biphenyl carbonyl derivative (e.g., biphenyl-4-yl ethylidene ketone) with a hydrazine derivative to form the hydrazide backbone .
Triazole-thiol synthesis : Preparation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide intermediates under acidic or basic conditions, followed by sulfanyl group introduction .
Coupling reaction : Thiol-ene "click" chemistry or nucleophilic substitution to attach the sulfanyl-triazole moiety to the hydrazide backbone .
Critical parameters : Reaction temperature (60–120°C), solvent polarity (DMF or DMSO for solubility), and catalyst selection (e.g., EDCI/HOBt for amide coupling) influence yield and purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- FT-IR : Confirms hydrazide (N–H stretch at ~3200 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm) and carbon connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental analysis (CHNS) : Ensures stoichiometric purity (±0.3% deviation) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, temperature, catalyst loading) and identify critical factors .
- Bayesian optimization : Machine learning models predict optimal conditions (e.g., 85°C, 18 hr, DMF solvent) by iteratively updating prior experimental data .
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions via precise control of residence time and mixing .
Example : A 23% yield increase was achieved for a triazole analog using DoE-guided temperature and pH adjustments .
Advanced: What computational methods are used to study its interaction with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Predicts binding affinity to enzymes (e.g., cyclooxygenase-2) by modeling the triazole-sulfanyl group’s interaction with active-site residues .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates strong binding) .
- QSAR modeling : Relates substituent electronegativity (e.g., 4-chlorophenyl) to antimicrobial activity (R² > 0.85 in training sets) .
Advanced: How can researchers address contradictions in reported biological activity data?
Answer:
- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line: HeLa vs. MCF7; incubation time: 24–48 hr) .
- Purity validation : Use HPLC (purity > 98%) to rule out impurities as confounding factors .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Case study : Discrepancies in antifungal activity (MIC: 8–32 µg/mL) were resolved by controlling inoculum size and solvent (DMSO < 1% v/v) .
Advanced: What is the role of specific functional groups in its biological activity?
Answer:
- 1,2,4-Triazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR tyrosine kinase) .
- Sulfanyl (-S-) group : Modulates redox activity and membrane permeability via thiol-disulfide exchange .
- 4-Chlorophenyl substituent : Increases lipophilicity (logP +0.5) and steric bulk, improving target selectivity .
Validation : Methylation of the triazole N–H group reduced anticancer activity by 70%, confirming its role in hydrogen bonding .
Basic: How is the compound’s stability evaluated under different storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
